tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride
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Overview
Description
Tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 4-bromoisoindoline-2-carboxylate.
Reaction Conditions: The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol to achieve the desired product.
Industrial Production: Industrial production methods may involve the use of efficient and selective protocols to synthesize the compound from inexpensive reagents.
Chemical Reactions Analysis
Tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and p-toluenesulfonic acid.
Major Products: The major products formed from these reactions include tricyclic indole derivatives and azepinoindole.
Scientific Research Applications
Tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to multiple receptors and enzymes, leading to various biological responses . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
tert-Butyl 4-bromoisoindoline-2-carboxylate: A related compound used in the synthesis of isoindole derivatives.
tert-Butyl 4-aminohexahydro-1H-isoindole-2-carboxylate: Another similar compound with different structural features.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar indole structure but different functional groups.
Properties
Molecular Formula |
C13H19ClN2O2 |
---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
tert-butyl 4-amino-1,3-dihydroisoindole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15;/h4-6H,7-8,14H2,1-3H3;1H |
InChI Key |
IMCBVIYZCFJNPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)N.Cl |
Origin of Product |
United States |
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